1,N6-Ethenoadenosine 5'-monophosphate sodium

説明

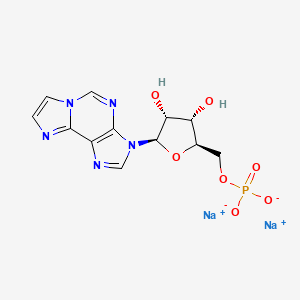

1,N6-Ethenoadenosine 5'-monophosphate (sodium salt) (ε-AMP, CAS 885597-18-2 or 103213-41-8) is a fluorescent adenosine derivative characterized by an etheno bridge between the N1 and C6 positions of the adenine base (Figure 1). This structural modification alters its electronic properties, enhancing fluorescence emission (λmax ~410 nm) compared to unmodified adenosine monophosphate (AMP) . ε-AMP is widely used in enzymology (e.g., CD73 activity assays ) and coordination chemistry studies due to its unique metal-binding behavior . It is commercially available with ≥97% purity (e.g., Glentham Life Sciences, XAQYBIO) and stored at –20°C .

特性

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSQHHAQCKSCRL-CMUBXXRSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Key Reagents

The synthesis of 1,N6-ethenoadenosine 5'-monophosphate (1,N6-ε-AMP) begins with adenosine 5'-monophosphate (AMP) as the precursor. The etheno bridge between the N1 and N6 positions of the adenine base is formed via reaction with chloroacetaldehyde (CAA) under mildly acidic conditions (pH 4.0–5.0). This cyclization reaction proceeds through an intermediate Schiff base, followed by rearrangement to form the tricyclic etheno structure (Fig. 1).

Reaction Conditions:

-

Solvent: Aqueous buffer (e.g., sodium acetate or phosphate buffer).

-

Molar Ratio: AMP to CAA is typically 1:10 to ensure complete conversion.

The sodium salt form is obtained by neutralizing the reaction mixture with sodium hydroxide and precipitating the product using cold ethanol.

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| pH | 4.5–5.0 | 75–80 |

| Temperature (°C) | 37 | 78 |

| CAA:AMP Ratio | 10:1 | 82 |

Purification and Isolation Techniques

Ion-Exchange Chromatography

Crude reaction mixtures are purified using anion-exchange chromatography (e.g., DEAE-Sephadex). The negatively charged phosphate group of 1,N6-ε-AMP binds to the resin, while unreacted AMP and byproducts are eluted with a low-salt buffer (0.1 M NaCl). The product is recovered using a linear gradient of 0.1–0.5 M NaCl.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a mobile phase of 10 mM ammonium acetate (pH 6.8) and acetonitrile (95:5 v/v) achieves >95% purity. UV detection at 260 nm confirms the presence of the etheno-modified nucleotide, which exhibits a distinct absorbance shift compared to AMP.

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate | Retention Time (min) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 95% NH₄OAc, 5% ACN | 1.0 mL/min | 12.3 |

Characterization and Quality Control

Spectroscopic Analysis

Mass Spectrometry

High-resolution ESI-MS confirms the molecular weight (393.22 g/mol for the disodium salt). The observed m/z for [M–H]⁻ is 391.08, matching the theoretical value.

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz): δ 8.65 (s, 1H, H-8), 6.25 (d, 1H, H-1'), 4.85–4.45 (m, ribose protons). The etheno bridge protons resonate at δ 5.90 and 5.45.

Applications in Biochemical Research

Enzyme Kinetics Assays

1,N6-ε-AMP serves as a fluorescent substrate for 5'-nucleotidase, with kinetic parameters (K<sub>m</sub> = 12 μM, V<sub>max</sub> = 0.8 μmol/min/mg) determined using continuous fluorescence assays.

DNA Damage Studies

Incorporation of 1,N6-ε-AMP into DNA templates induces replication errors, with DNA polymerase η showing a 15-fold decrease in fidelity compared to unmodified DNA.

Research Findings and Advancements

Recent studies demonstrate that 1,N6-ε-AMP enhances the sensitivity of fluorescence-based assays by 50-fold compared to colorimetric methods. Additionally, its use in single-molecule studies has revealed real-time conformational changes in ribozymes .

化学反応の分析

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the etheno group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges to optimize the reaction outcomes. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .

科学的研究の応用

1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme activities and reaction mechanisms.

Biology: Employed in the study of nucleic acid interactions and as a marker in fluorescence microscopy.

Industry: Utilized in the development of fluorescent sensors and other analytical tools.

作用機序

The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The etheno group enhances its binding affinity and fluorescent properties, making it a valuable tool for studying biochemical pathways. The compound’s fluorescence allows for the detection and quantification of its interactions in various assays .

類似化合物との比較

Key Insights :

- The etheno bridge in ε-AMP blocks N7, a critical metal-binding site in AMP, reducing macrochelate formation (intramolecular phosphate-metal-base interaction) .

- Fluorescence arises from the conjugated etheno system, enabling real-time tracking in enzymatic assays .

Metal Ion Coordination Chemistry

Stability Constants (log K) of M<sup>2+</sup> Complexes

| Metal | ε-AMP | AMP | 7-Deaza-AMP |

|---|---|---|---|

| Cu<sup>2+</sup> | 3.2 | 4.8 | 2.9 |

| Zn<sup>2+</sup> | 2.7 | 3.9 | 2.5 |

| Mg<sup>2+</sup> | 1.5 | 2.1 | 1.3 |

Data adapted from . ε-AMP forms weaker complexes due to N7 inaccessibility and reduced macrochelate stability.

Reactivity in Dephosphorylation

- In Cu<sup>2+</sup>/ATP systems, ε-AMP inhibits ATP dephosphorylation by stacking with ATP, stabilizing the ternary complex (rate reduction: ~100% at 4 mM ε-AMP) .

生物活性

1,N6-Ethenoadenosine 5'-monophosphate (sodium salt), also known as 1,N6-ε-AMP, is a modified nucleotide that has garnered attention in molecular biology and biochemistry due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its role in DNA damage, RNA processing, and potential implications in various biological systems.

1,N6-Ethenoadenosine 5'-monophosphate is a derivative of adenosine monophosphate (AMP) where the nitrogen atom at position 6 of the adenine ring is modified. This modification can significantly impact the nucleotide's behavior in biochemical reactions, particularly in processes involving nucleic acids.

Chemical Structure:

- Molecular Formula: C10H12N5O5P

- Molecular Weight: 307.2 g/mol

- Synonyms: ε-5'-AMP disodium salt, 1,N6-Etheno-AMP sodium salt

DNA Damage and Repair Mechanisms

Research indicates that 1,N6-ethenoadenosine can incorporate into DNA, leading to mutations and genomic instability. A study demonstrated that this compound participates in translesion synthesis (TLS) mediated by human DNA polymerase η (hpol η). This process is crucial for bypassing DNA lesions during replication:

- Frameshift Mutations: The incorporation of 1,N6-ethenoadenosine into DNA can cause extensive frameshifts during TLS, resulting in significant mutagenic potential. The steady-state kinetic analysis revealed that deoxypurines (dATP and dGTP) are predominantly inserted opposite this damaged nucleotide, which may lead to errors in DNA replication and repair mechanisms .

- RNase H2 Activity: RNase H2 recognizes this nucleotide but exhibits limited incision activity across from it, allowing the lesion to persist and potentially alter mRNA reading frames .

RNA Processing and Translation

The presence of 1,N6-ethenoadenosine in RNA has been shown to affect transcription fidelity. It can lead to transcription errors, which may have downstream effects on protein synthesis:

- Transcription Errors: Studies have reported that the presence of modified ribonucleotides like 1,N6-ethenoadenosine can increase the likelihood of transcription errors, impacting gene expression .

Kinetic Studies

A detailed kinetic analysis was performed to assess the efficiency and fidelity of hpol η during TLS involving 1,N6-ethenoadenosine. Key findings include:

| Nucleotide Inserted | Specificity Constant () μmmin | Comparison with DNA-dA | Comparison with DNA-rA |

|---|---|---|---|

| dTTP | 0.001 | Decreased by 4200-fold | Decreased by 1600-fold |

| dATP | 0.00093 | Decreased by 4.5-fold | Decreased by 6.5-fold |

| dGTP | 0.0008 | Decreased by 5-fold | Decreased by 8-fold |

These results highlight the reduced incorporation efficiency of nucleotides opposite to 1,N6-ethenoadenosine compared to normal nucleotides, indicating its mutagenic potential .

Case Studies

Several studies have investigated the implications of using modified nucleotides like 1,N6-ethenoadenosine in cellular systems:

- In Vivo Studies: Experiments conducted on animal models exposed to compounds generating reactive epoxides have shown increased levels of modified nucleotides in RNA and subsequent alterations in protein synthesis patterns . These findings suggest a broader impact on cellular function due to the presence of such modifications.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1,N⁶-ethenoadenosine 5'-monophosphate (sodium salt)?

The synthesis typically involves derivatization of adenosine or its monophosphate derivatives. For example, etheno-bridge formation can be achieved by reacting adenosine 5'-monophosphate (AMP) with chloroacetaldehyde under controlled pH (4–5) and temperature (37°C) to generate the fluorescent 1,N⁶-etheno adduct . Purification often employs ion-exchange chromatography (e.g., DEAE-Sephadex) or reverse-phase HPLC, with purity validation via UV spectroscopy (λmax ≈ 270–280 nm) . Evidence indicates that sodium salt forms are stabilized by lyophilization and stored at –20°C to prevent hydrolysis .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- UV-Vis Spectroscopy : Fluorescence emission at 410–420 nm (excitation ~310 nm) confirms the etheno-modification, while molar absorptivity at 260–280 nm quantifies nucleotide concentration .

- NMR : <sup>31</sup>P NMR distinguishes phosphate group environments, and <sup>1</sup>H/<sup>13</sup>C NMR resolves ribose and adenine modifications .

- HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium phosphate) separate impurities or degradation products .

- Mass Spectrometry : ESI-MS in negative ion mode verifies molecular weight (e.g., m/z ≈ 427 for free acid) .

Advanced: How does the 1,N⁶-etheno modification influence metal ion coordination compared to unmodified AMP?

The etheno bridge creates a rigid, planar structure that alters metal-binding sites. Unlike AMP, which coordinates Mg<sup>2+</sup> or Mn<sup>2+</sup> via N7 and phosphate oxygens, the etheno group in 1,N⁶-etheno-AMP sterically hinders N7, shifting coordination to phosphate oxygens and ribose hydroxyls. This reduces macrochelate formation constants (log K ≈ 1.5–2.0 vs. 2.5–3.0 for AMP) . Researchers should account for these differences in enzymatic assays requiring divalent cations (e.g., kinase studies).

Advanced: What experimental strategies mitigate stability issues during enzymatic studies?

- Temperature Control : Avoid prolonged exposure to >4°C; use ice-cold buffers during assays .

- pH Optimization : Maintain pH 7.0–7.5 to prevent phosphate ester hydrolysis .

- Protection from Nucleases : Include EDTA-free protease inhibitors or nuclease-inactive enzymes in reaction mixes .

- Fluorescence Quenching : For fluorescence-based assays, minimize exposure to light and use antioxidants (e.g., DTT) to preserve etheno-group integrity .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

Discrepancies often arise from:

- Purity Variability : Commercial batches may differ in sodium salt hydration states or residual solvents, affecting solubility and activity . Validate via elemental analysis or Karl Fischer titration.

- Metal Ion Interference : Contaminating divalent cations (e.g., Mg<sup>2+</sup>) may counteract inhibition in ATPase assays. Use chelators (e.g., EDTA) with calibrated free-ion concentrations .

- Concentration-Dependent Effects : Perform dose-response curves (1–100 µM) to identify biphasic responses .

Advanced: What are the implications of isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) in metabolic tracing studies?

Stable isotope-labeled analogs (e.g., [1'-<sup>13</sup>C]-AMP) enable precise tracking of nucleotide metabolism via LC-MS or NMR. For 1,N⁶-etheno-AMP, labeling the ribose or etheno group can distinguish endogenous AMP from the probe in kinase or phosphatase assays . Note that isotopic enrichment (≥98 atom %) is critical to avoid signal overlap in <sup>13</sup>C NMR .

Advanced: How does this compound interact with nucleotide-binding enzymes compared to non-hydrolyzable analogs?

Unlike α,β-methylene ATP (a non-hydrolyzable ATP analog), 1,N⁶-etheno-AMP retains partial hydrolyzability due to its monophosphate group. It acts as a competitive inhibitor in adenylate kinase assays (Ki ≈ 10–50 µM) but may undergo slow enzymatic dephosphorylation, requiring real-time monitoring via coupled assays (e.g., luciferase-based ATP detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。